molecular formula C18H18O4 B12894620 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran CAS No. 922140-91-8

4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran

Cat. No.: B12894620
CAS No.: 922140-91-8
M. Wt: 298.3 g/mol
InChI Key: NSSKJXVCOPJXGQ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a methylbenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran typically involves multi-step organic reactions. One common method includes the use of methoxy-substituted phenols and aldehydes, followed by cyclization reactions to form the benzofuran core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofurans.

Scientific Research Applications

4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling and function.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran stands out due to its unique combination of methoxy groups and the benzofuran core, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

922140-91-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4,6-dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran

InChI

InChI=1S/C18H18O4/c1-11-17(12-6-5-7-13(8-12)19-2)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3

InChI Key

NSSKJXVCOPJXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC=C3)OC

Origin of Product

United States

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